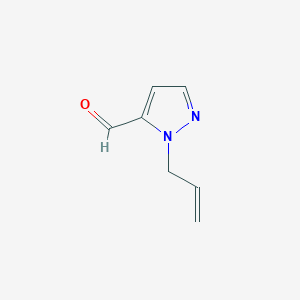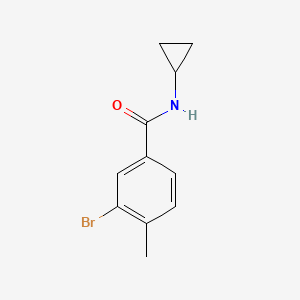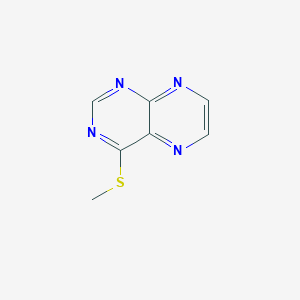
Cyclopentanecarboxylic acid, 1-mercapto-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxylic acid, 1-mercapto- is an organic compound characterized by the presence of a mercapto group (-SH) and a carboxylic acid group (-COOH) attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentanecarboxylic acid, 1-mercapto- can be synthesized through several methods. One common approach involves the halogenation of cyclohexanone at the beta position, followed by a rearrangement reaction under alkaline conditions to generate cyclopentanecarboxylic acid ester or its alkali metal salt. The final step involves acidolysis to obtain the desired compound .
Industrial Production Methods: The industrial production of Cyclopentanecarboxylic acid, 1-mercapto- typically involves the use of readily available raw materials and simple reaction conditions. The process is designed to be cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Cyclopentanecarboxylic acid, 1-mercapto- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Thioethers or other substituted products.
Scientific Research Applications
Cyclopentanecarboxylic acid, 1-mercapto- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical transformations.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the synthesis of specialty chemicals, fragrances, and dyes.
Mechanism of Action
The mechanism of action of Cyclopentanecarboxylic acid, 1-mercapto- involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: Lacks the mercapto group, making it less reactive in certain chemical reactions.
Cyclopentanol: Contains a hydroxyl group instead of a carboxylic acid group, leading to different chemical properties and reactivity.
Cyclopentane: A simple hydrocarbon without functional groups, making it less versatile in chemical synthesis.
Uniqueness: Cyclopentanecarboxylic acid, 1-mercapto- is unique due to the presence of both a mercapto group and a carboxylic acid group on a cyclopentane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
59679-20-8 |
|---|---|
Molecular Formula |
C6H10O2S |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
1-sulfanylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O2S/c7-5(8)6(9)3-1-2-4-6/h9H,1-4H2,(H,7,8) |
InChI Key |
RKJOOIOSIFQDFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(4-tert-butylphenyl)carbamoyl]benzoate](/img/structure/B8733395.png)
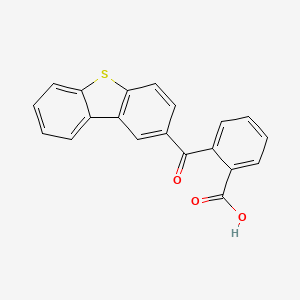
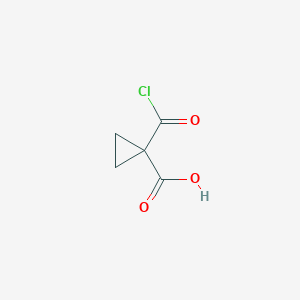
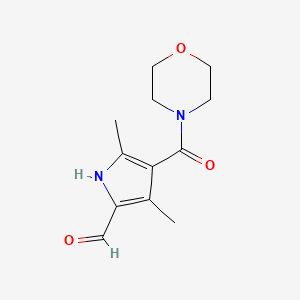


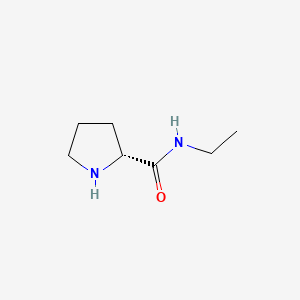
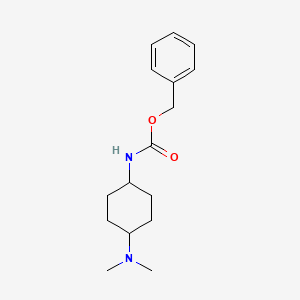
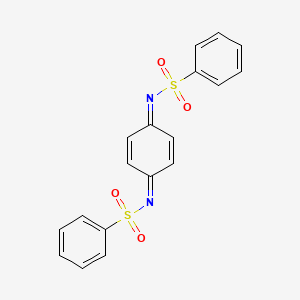
![methyl N-[(2,4-dimethoxybenzyl)carbamoyl]-L-valinate](/img/structure/B8733458.png)
